molecular formula C10H10ClNO B2598311 3-chloro-N-cyclopropylbenzamide CAS No. 94040-99-0

3-chloro-N-cyclopropylbenzamide

Cat. No.: B2598311
CAS No.: 94040-99-0
M. Wt: 195.65
InChI Key: NVRCUSXYDRRGSV-UHFFFAOYSA-N
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Description

3-Chloro-N-cyclopropylbenzamide is an organic compound with the molecular formula C10H10ClNO and a molecular weight of 195.65 g/mol . It is a member of the N-acylprolyl amide family, known for its analgesic and antihyperalgesic activities. This compound is characterized by the presence of a chloro group at the third position of the benzene ring and a cyclopropyl group attached to the amide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-cyclopropylbenzamide typically involves the reaction of 3-chlorobenzoyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

3-chlorobenzoyl chloride+cyclopropylamineThis compound+HCl\text{3-chlorobenzoyl chloride} + \text{cyclopropylamine} \rightarrow \text{this compound} + \text{HCl} 3-chlorobenzoyl chloride+cyclopropylamine→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-cyclopropylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups replacing the chloro group.

Scientific Research Applications

3-Chloro-N-cyclopropylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-cyclopropylbenzamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects by modulating pain pathways and interacting with receptors involved in pain perception. Further research is needed to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

3-Chloro-N-cyclopropylbenzamide can be compared with other similar compounds such as:

    3-Chloro-N-cyclopentylbenzamide: Similar structure but with a cyclopentyl group instead of a cyclopropyl group.

    3-Chloro-N-cyclohexylbenzamide: Contains a cyclohexyl group, leading to different steric and electronic properties.

    3-Chloro-N-methylbenzamide: A simpler structure with a methyl group instead of a cyclopropyl group.

The uniqueness of this compound lies in its specific combination of the chloro and cyclopropyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-N-cyclopropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-8-3-1-2-7(6-8)10(13)12-9-4-5-9/h1-3,6,9H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRCUSXYDRRGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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